(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide
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Overview
Description
®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is a chemical compound known for its utility in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, and a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with ®-3-aminopyrrolidine.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms ®-3-(Boc-amino)pyrrolidine.
Dimethylation: The protected amine is then reacted with dimethylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the N,N-dimethylcarboxamide functionality.
Industrial Production Methods
Industrial production of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, especially under acidic conditions where the Boc group is removed.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can deprotect the Boc group, allowing further substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions without interference from the amine functionality.
Biology
The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a valuable building block in medicinal chemistry.
Medicine
In pharmaceutical research, ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of drug candidates targeting various diseases.
Industry
Industrially, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate makes it crucial in the manufacturing of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability during synthesis, while the pyrrolidine ring and carboxamide functionality contribute to binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)pyrrolidine: Lacks the N,N-dimethylcarboxamide group, making it less versatile in certain synthetic applications.
(S)-3-(Boc-amino)pyrrolidine: The enantiomer of ®-3-(Boc-amino)pyrrolidine, which may exhibit different biological activity due to stereochemistry.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.
Uniqueness
®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its combination of a Boc-protected amine and a dimethylcarboxamide group. This dual functionality allows for selective reactions and diverse applications in synthesis and research.
By understanding the properties and applications of ®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide, researchers can leverage its unique features to advance various fields of science and industry.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBDEHTPCQZNQ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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